molecular formula C15H17NO3 B1529364 [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine CAS No. 1485353-14-7

[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine

Cat. No.: B1529364
CAS No.: 1485353-14-7
M. Wt: 259.3 g/mol
InChI Key: VQEGZJIUOUXUCX-UHFFFAOYSA-N
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Description

[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine: is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol . It is characterized by the presence of a methanamine group attached to a phenyl ring, which is further substituted with a 3,5-dimethoxyphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine typically involves the reaction of 3,5-dimethoxyphenol with a suitable phenylmethanamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions: [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenylmethanamine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .

Industry: Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • [3-(3,5-Dimethoxyphenoxy)phenyl]ethanamine
  • [3-(3,5-Dimethoxyphenoxy)phenyl]propanamine
  • [3-(3,5-Dimethoxyphenoxy)phenyl]butanamine

Comparison: Compared to its similar compounds, [3-(3,5-Dimethoxyphenoxy)phenyl]methanamine is unique due to its specific methanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(3,5-dimethoxyphenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-4-11(6-12)10-16/h3-9H,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEGZJIUOUXUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC2=CC=CC(=C2)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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